2-Methyl-3-(pyrrolidin-3-yloxy)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family, characterized by a quinoxaline core with a pyrrolidin-3-yloxy substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which may have implications in cancer treatment and other therapeutic areas.
The compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is noted for its unique structural features that contribute to its biological activity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline, and it has been identified in various chemical databases, including PubChem.
The synthesis of 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline typically involves the following methods:
The molecular formula for 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline is . The structure consists of a quinoxaline ring with a methyl group at position 2 and a pyrrolidin-3-yloxy group at position 3.
Key structural data includes:
InChI=1S/C12H14N2O/c1-9-10(13-12(14)15)11(9)16-8-6-4-2-3-5-7-8/h1-7,10H,8H2
KCNRIVPBPIRPBV-UHFFFAOYSA-N
This structural information can be utilized for further computational studies or in the design of related compounds.
2-Methyl-3-(pyrrolidin-3-yloxy)quinoxaline can undergo several types of chemical reactions:
These reactions expand the utility of 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline in synthetic chemistry.
The mechanism of action for 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline primarily involves its interaction with specific molecular targets such as kinases. The compound inhibits kinase activity by binding to the catalytic domain of the enzyme, blocking its function. This inhibition can disrupt various signaling pathways that are critical for cell growth and proliferation, making it a candidate for cancer therapy.
Research indicates that this compound may modulate glutamatergic signaling pathways, which are important in various neurological processes and diseases.
Key physical properties of 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions, which can inform its application in scientific research.
2-Methyl-3-(pyrrolidin-3-yloxy)quinoxaline has several applications in scientific research:
Quinoxaline derivatives represent a privileged scaffold in drug discovery due to their versatile pharmacological profiles and adaptability for rational drug design. These nitrogen-containing heterocycles exhibit broad bioactivity, functioning as key pharmacophores in therapies targeting oncology, metabolic diseases, and central nervous system disorders. The structural planarity of the quinoxaline core enables effective penetration of biological membranes and interaction with diverse enzymatic targets through π-π stacking, hydrogen bonding, and hydrophobic interactions [6]. Molecular modifications at the 2- and 3-positions of the quinoxaline ring have proven particularly valuable for enhancing target specificity and potency [7].
The incorporation of 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline into therapeutic candidates leverages several advantageous properties:
Table 1: Biological Activities of Selected Quinoxaline Derivatives Relevant to Targeted Therapy Development
Compound Structure | Primary Biological Target | Key Activity Metric | Therapeutic Area |
---|---|---|---|
N-allyl-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine | α-glucosidase/α-amylase | IC₅₀ = 3.46 ± 0.06 µM (α-glucosidase) | Diabetes |
1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline | Acetylcholinesterase | 44.78 ± 0.01% inhibition (100 µM) | Alzheimer's disease |
Imidazo[1,2-a]quinoxaline derivatives | Mitosis regulators | EC₅₀ = 3 nM (A375 melanoma) | Oncology (melanoma) |
3-(pyrrolidin-1-ylsulfonyl)quinoxaline | α-amylase | 64.70 ± 0.02% inhibition | Metabolic disorders |
The strategic incorporation of pyrrolidine at the 3-position of the quinoxaline ring via an ether linkage (2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline) represents a significant advancement in heterocyclic medicinal chemistry. This hybrid architecture merges the favorable physicochemical properties of both moieties:
Recent synthetic innovations have expanded access to these hybrid structures:
Table 2: Conformational and Electronic Properties of Pyrrolidine-Oxyquinoxaline Components
Structural Element | Key Physicochemical Properties | Biological Implications |
---|---|---|
Quinoxaline core | Planar, π-electron deficient, weak base (pKa ~3.5) | DNA intercalation, enzyme active site binding |
2-Methyl substitution | Electron-donating, sterically compact | Enhanced lipophilicity, metabolic stability |
Oxy-ether linker | Rotatable bond (dihedral angle: 110-120°) | Optimal pharmacophore positioning |
Pyrrolidine moiety | Aliphatic amine (pKa ~10.2), chiral center | Salt formation, H-bond donation, stereoselective recognition |
Molecular modeling analyses reveal that 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline derivatives adopt distinct binding conformations depending on the biological target. In α-glucosidase (PDB: 3W37), the quinoxaline plane engages in π-stacking with Phe-157 and Phe-158, while the protonated pyrrolidine nitrogen forms a salt bridge with Asp-307 [3]. In contrast, within acetylcholinesterase (PDB: 4EY7), the orientation reverses, with the pyrrolidine moiety occupying the catalytic anionic site (CAS) and the quinoxaline extending toward the peripheral anionic site (PAS) [3]. This binding versatility underscores the molecular adaptability of this scaffold.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3